molecular formula C9H10O3 B154484 2,3-Dihydro-5-methoxy-1,4-benzodioxin CAS No. 1710-55-0

2,3-Dihydro-5-methoxy-1,4-benzodioxin

Cat. No. B154484
CAS RN: 1710-55-0
M. Wt: 166.17 g/mol
InChI Key: DLMVOXMRGJFYOC-UHFFFAOYSA-N
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Patent
US05500443

Procedure details

A heterogeneous mixture containing 1.42 mol of 3-methoxycatechol, 1.57 mol of 1,2-dibromoethane, 1.42 mol of potassium carbonate and 4 g of copper powder in 150 ml of glycerol is heated at 110° C. for 15 hours. After cooling, the mixture is poured into 1 l of water. The aqueous phase is extracted with ethyl ether. The ether phases are then washed with 1N sodium hydroxide, dried and evaporated, and give the expected product.
Quantity
1.42 mol
Type
reactant
Reaction Step One
Quantity
1.57 mol
Type
reactant
Reaction Step One
Quantity
1.42 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:4]=1[OH:10].Br[CH2:12][CH2:13]Br.C(=O)([O-])[O-].[K+].[K+].O>OCC(CO)O.[Cu]>[CH3:1][O:2][C:3]1[C:4]2[O:10][CH2:13][CH2:12][O:6][C:5]=2[CH:7]=[CH:8][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.42 mol
Type
reactant
Smiles
COC1=C(C(O)=CC=C1)O
Name
Quantity
1.57 mol
Type
reactant
Smiles
BrCCBr
Name
Quantity
1.42 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
OCC(O)CO
Name
Quantity
4 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl ether
WASH
Type
WASH
Details
The ether phases are then washed with 1N sodium hydroxide
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2OCCOC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.